molecular formula C14H20O3 B181864 4-(4-Tert-butylphenoxy)butanoic acid CAS No. 87411-30-1

4-(4-Tert-butylphenoxy)butanoic acid

Cat. No. B181864
CAS RN: 87411-30-1
M. Wt: 236.31 g/mol
InChI Key: SBRAJDSNLRABGN-UHFFFAOYSA-N
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Description

“4-(4-Tert-butylphenoxy)butanoic acid” is a chemical compound with the empirical formula C14H20O3 . It has a molecular weight of 236.31 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “4-(4-Tert-butylphenoxy)butanoic acid” is 1S/C14H20O3/c1-14(2,3)11-6-8-12(9-7-11)17-10-4-5-13(15)16/h6-9H,4-5,10H2,1-3H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“4-(4-Tert-butylphenoxy)butanoic acid” is a solid substance . It has a molecular weight of 236.31 . The InChI code provides information about its molecular structure .

Scientific Research Applications

  • Hydrogenation of tert-Butylphenols : A study on the hydrogenation of tert-butylphenols, including 4-tert-butylphenol, revealed enhanced selectivity to cis-tert-butylcyclohexanols in supercritical carbon dioxide (scCO2) solvent. This research has implications for stereoselective synthesis in organic chemistry (Hiyoshi et al., 2007).

  • Transformation in Water Treatment : Another study focused on the transformation of 4-tert-butylphenol (4-tBP), a phenolic endocrine disrupting chemical, in ferrate(VI) oxidation processes. This research is significant for environmental chemistry, particularly in water treatment and pollution mitigation (Zheng et al., 2020).

  • Photocatalytic Degradation : Research on Fe-doped TiO2 catalysts for the photocatalytic degradation of 4-tert-butylphenol in water under UV light irradiation contributes to environmental remediation strategies (Makhatova et al., 2019).

  • Endocrine Disruptor Analysis : A study demonstrated the gas chromatographic determination of endocrine disruptors, including 4-tert.-butylbenzoic acid, after derivatization. This is crucial for environmental monitoring and health studies (Mol et al., 2000).

  • Chiral Synthesis and Medicinal Chemistry : The synthesis and application of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, related to tert-butylphenols, highlight its potential in sensitive applications in 19F NMR, with implications in probe development and medicinal chemistry (Tressler & Zondlo, 2014).

  • Blood Glucose-Lowering Agent Analysis : A study focused on the determination of 2-(4-tert.-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid sodium salt in animal models, relevant for pharmaceutical research and development (Neidlein et al., 1993).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statement associated with it is H302 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

properties

IUPAC Name

4-(4-tert-butylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)11-6-8-12(9-7-11)17-10-4-5-13(15)16/h6-9H,4-5,10H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRAJDSNLRABGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364445
Record name 4-(4-tert-butylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Tert-butylphenoxy)butanoic acid

CAS RN

87411-30-1
Record name 4-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87411-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-tert-butylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-tert-butylphenoxy)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZL Wu, ZY Li - Journal of Molecular Catalysis B: Enzymatic, 2003 - Elsevier
The asymmetric hydrolysis of several 3-hydroxy-4-aryloxybutanenitriles using Rhodococcus sp. CGMCC 0497 was studied. It was revealed that the reaction temperature of 20C was …
Number of citations: 29 www.sciencedirect.com

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